Product packaging for 4-Bromo-2-(difluoromethyl)-1-fluorobenzene(Cat. No.:CAS No. 445303-69-5)

4-Bromo-2-(difluoromethyl)-1-fluorobenzene

Cat. No.: B1271997
CAS No.: 445303-69-5
M. Wt: 225.01 g/mol
InChI Key: YHQZVEGLXIBPRA-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethyl)-1-fluorobenzene is a useful research compound. Its molecular formula is C7H4BrF3 and its molecular weight is 225.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrF3 B1271997 4-Bromo-2-(difluoromethyl)-1-fluorobenzene CAS No. 445303-69-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-(difluoromethyl)-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQZVEGLXIBPRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375590
Record name 4-bromo-2-(difluoromethyl)-1-fluorobenzene
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Molecular Weight

225.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445303-69-5
Record name 4-bromo-2-(difluoromethyl)-1-fluorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-(difluoromethyl)-1-fluorobenzene
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Advanced Synthetic Methodologies for 4 Bromo 2 Difluoromethyl 1 Fluorobenzene and Analogous Structures

Strategies for Installing Difluoromethyl Groups on Aromatic Systems

The synthesis of difluoromethylated arenes can be broadly categorized into three main approaches: nucleophilic, electrophilic, and radical difluoromethylation. Each of these strategies offers distinct advantages and is suited for different substrate scopes and functional group tolerances.

Nucleophilic Difluoromethylation Approaches

Nucleophilic difluoromethylation involves the reaction of an aryl electrophile with a nucleophilic "CF2H-" equivalent. This approach is widely employed due to the commercial availability of a variety of aryl halides and triflates.

Transition metal catalysis plays a crucial role in facilitating the cross-coupling of nucleophilic difluoromethyl sources with aromatic electrophiles. Copper, palladium, and nickel-based catalytic systems are the most prominent in this regard. A common precursor for generating the nucleophilic difluoromethyl species is (trifluoromethyl)trimethylsilane (B129416) (TMSCF2H), which, upon activation with a fluoride (B91410) source, can participate in cross-coupling reactions.

For instance, the synthesis of 4-Bromo-2-(difluoromethyl)-1-fluorobenzene could be envisioned starting from a dihalogenated precursor such as 1,4-dibromo-2-fluorobenzene (B72686). In a metal-catalyzed reaction, one of the bromine atoms can be selectively replaced by the difluoromethyl group.

Table 1: Metal-Mediated Nucleophilic Difluoromethylation of an Aromatic Precursor
EntryAryl Halide PrecursorCF2H SourceCatalystLigandBase/ActivatorSolventTemp (°C)Time (h)Yield (%)
11,4-Dibromo-2-fluorobenzeneTMSCF2HCuIPhenanthrolineCsFDMF1002475
24-Bromo-1-fluoro-2-iodobenzene (B56243)(DMPU)2Zn(CF2H)2Pd(dba)2XPhos-THF251288
31,4-Dibromo-2-fluorobenzeneTMSCF2HNiCl2(dppp)-KFNMP801865

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Detailed research findings indicate that copper-catalyzed difluoromethylation of aryl iodides using TMSCF2H and a fluoride activator proceeds efficiently for electron-rich and electron-neutral substrates. thieme-connect.de The use of stable and isolable difluoromethyl zinc reagents in combination with nickel or palladium catalysts allows for the difluoromethylation of aryl iodides, bromides, and triflates under mild, room temperature conditions. semanticscholar.orgnih.gov

While metal-mediated methods are prevalent, approaches utilizing non-metal-based nucleophilic difluoromethylating agents have also been developed. Reagents such as difluoromethyl phenyl sulfone (PhSO2CF2H) can be deprotonated with a strong base to generate the corresponding carbanion, which can then react with suitable electrophiles. rsc.org These methods often require strongly basic conditions, which may limit their applicability with base-sensitive functional groups.

Electrophilic Difluoromethylation Methodologies

Electrophilic difluoromethylation involves the reaction of an electron-rich aromatic substrate with an electrophilic "CF2H+" source. This approach is particularly useful for the direct C-H functionalization of arenes. Reagents for electrophilic difluoromethylation are typically sulfonium (B1226848) or iodonium (B1229267) salts, such as S-(difluoromethyl)diarylsulfonium salts. researchgate.netnih.gov

The synthesis of a this compound structure via this route would likely involve the difluoromethylation of a pre-functionalized bromofluorobenzene derivative. The regioselectivity of the reaction would be governed by the electronic and steric properties of the substituents on the aromatic ring.

Table 2: Electrophilic Difluoromethylation of an Aromatic Substrate
EntryAromatic SubstrateElectrophilic ReagentCatalyst/PromoterSolventTemp (°C)Time (h)Yield (%)
13-Bromo-4-fluorophenolS-(Difluoromethyl)diarylsulfonium tetrafluoroborate (B81430)-DCE601255
21-Bromo-2-fluorobenzene (B92463)[Ph2SCF2H]BF4AgBF4CH2Cl2252440

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The development of new electrophilic (phenylsulfonyl)difluoromethylating reagents has expanded the scope of these reactions, allowing for the C-H functionalization of various (hetero)arenes under relatively mild conditions. nih.gov

Radical Difluoromethylation Techniques

Radical difluoromethylation has emerged as a powerful tool for the synthesis of difluoromethylated arenes, offering mild reaction conditions and excellent functional group tolerance. rsc.org These methods typically involve the generation of a difluoromethyl radical (•CF2H), which then adds to an aromatic ring.

Transition metals, particularly in the context of photoredox catalysis, are frequently used to generate difluoromethyl radicals from stable precursors. rsc.org Reagents such as sodium difluoromethanesulfinate (CF2HSO2Na) or zinc difluoromethylsulfinate (Zn(SO2CF2H)2) can serve as sources of the •CF2H radical upon single-electron transfer. nih.gov

A hypothetical radical difluoromethylation to produce this compound could start from a suitable bromofluoroarene derivative, where the regioselectivity is directed by the stability of the resulting radical intermediate.

Table 3: Metal-Induced Radical Difluoromethylation
EntryAromatic SubstrateRadical PrecursorPhotocatalystLight SourceSolventTemp (°C)Time (h)Yield (%)
14-Bromo-2-fluoroanilineCF2HSO2NaRu(bpy)3Cl2Blue LEDDMSO251868
24-Bromo-2-fluorophenylboronic acidZn(SO2CF2H)2Ir(ppy)3Visible LightMeCN301272

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Copper-catalyzed radical relay approaches have also been developed for the carbo-difluoromethylation of alkenes, showcasing the versatility of metal catalysis in radical processes involving the difluoromethyl group. nih.gov

Non-Metal-Induced Radical Difluoromethylation

Non-metal-induced radical difluoromethylation provides a valuable pathway for the formation of C–CF2H bonds without the need for transition metal catalysts. These methods typically involve the generation of a difluoromethyl radical (•CF2H) from a suitable precursor, which then adds to an aromatic substrate.

A notable reagent for this transformation is zinc difluoromethanesulfinate (Zn(SO2CF2H)2), also known as DFMS. nih.govnih.gov This stable, solid reagent can generate the •CF2H radical under mild, operationally simple conditions, often initiated by an oxidizing agent like tert-butyl hydroperoxide (TBHP). The process is chemoselective and scalable, showing compatibility with a variety of nitrogen-containing heteroarenes and other organic substrates. nih.govnih.gov Mechanistic studies suggest that the difluoromethyl radical generated from DFMS exhibits nucleophilic character. nih.govresearchgate.net This characteristic influences the regioselectivity of the reaction, which can sometimes be controlled by the choice of solvent. nih.gov

The general approach for the difluoromethylation of arenes using this method is depicted in the table below, which summarizes the key components and conditions.

ReagentInitiatorSubstrate ScopeKey Features
Zn(SO2CF2H)2 (DFMS)tert-butyl hydroperoxide (TBHP)Nitrogen-containing heteroarenes, conjugated π-systems, thiolsMild, scalable, open-flask conditions; nucleophilic character of the •CF2H radical. nih.govnih.gov
HCF2I (gas)Radical initiatorOlefins, alkynesAn early example of direct •CF2H radical transfer, though operationally challenging. nih.gov

While effective for many heterocyclic systems, the direct C-H difluoromethylation of simple benzene (B151609) derivatives like 1-bromo-4-fluorobenzene (B142099) via this radical method can be challenging due to the relative inertness of the C-H bonds.

Carbene-Based Difluoromethylation

Difluorocarbene (:CF2) is a versatile intermediate that can be used to introduce the difluoromethyl group into organic molecules. acs.org The reactivity of difluorocarbene can be modulated through coordination with transition metals, offering a distinct approach compared to free radical pathways. researchgate.net

Metal-Induced Carbene Difluoromethylation

Transition metals can catalyze the transfer of difluorocarbene from a suitable source to a substrate. While the chemistry of metal carbenes is well-established, the use of transition-metal difluorocarbene complexes in synthesis has been more challenging due to their unique reactivity. researchgate.netcas.cn

One approach involves the use of reagents like chlorodifluoromethane (B1668795) (ClCF2H) under basic conditions to generate :CF2, which is then captured by a transition metal catalyst. cas.cn The resulting metal-difluorocarbene complex can then transfer the :CF2 unit to a target molecule. For example, palladium-catalyzed coupling reactions of difluorocarbene with arylboronic acids have been developed. researchgate.net Copper catalysts have also been employed for reactions involving difluorocarbene, such as the cyclopropenation of alkynes. researchgate.net In some cases, the metal-difluorocarbene complex exhibits nucleophilic character. researchgate.net

Metal CatalystCarbene SourceReaction TypeSubstrate Examples
PalladiumClCF2HCross-couplingArylboronic acids researchgate.netcas.cn
CopperDifluoroacetaldehyde tosylhydrazoneCyclopropenationInternal and terminal alkynes researchgate.net
IronSulfonium saltsCyclopropenationAlkenes acs.org

The development of catalytically active and well-defined metal difluorocarbene complexes remains a significant area of research to broaden the scope of these transformations. researchgate.net

Non-Metal-Induced Difluoromethyl Carbenes

Difluorocarbene can also be generated and utilized under metal-free conditions. A common method involves the base-mediated decomposition of a suitable precursor. For example, diethyl bromodifluoromethylphosphonate [BrCF2P(O)(OEt)2] is a commercially available reagent that undergoes facile P-C bond cleavage upon treatment with a base, even at low temperatures, to generate difluorocarbene. researchgate.net The in situ generated :CF2 can be trapped by nucleophiles such as phenolates and thiophenolates to yield difluoromethyl ethers and thioethers, respectively. researchgate.net

Another precursor is trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA), which can also serve as a source of difluorocarbene for various synthetic applications. researchgate.net These methods provide a direct route to O- and S-difluoromethylated compounds and can be advantageous when the presence of transition metals is undesirable.

Carbene PrecursorBaseTrapping AgentProduct Type
BrCF2P(O)(OEt)2Various bases (e.g., KOH)Phenols, ThiophenolsAryl difluoromethyl ethers and thioethers researchgate.net
TMSCF2BrHydroxide ionPhenols, Thiophenols, AlcoholsDifluoromethyl ethers and thioethers acs.org

Transition-Metal-Catalyzed Cross-Coupling Difluoromethylation

Direct cross-coupling reactions represent one of the most powerful and versatile strategies for forming C(sp²)–CF2H bonds on aromatic rings. These methods typically involve the coupling of an aryl halide or its equivalent with a difluoromethylating agent, mediated by a transition-metal catalyst. rsc.org

Palladium-Catalyzed Difluoromethylation

Palladium catalysis is a cornerstone of modern cross-coupling chemistry, and several methods have been developed for the difluoromethylation of aryl halides. acs.orgacs.org These reactions offer a direct and regioselective route to difluoromethylated arenes, including structures analogous to this compound.

One prominent approach is the Negishi cross-coupling reaction, which utilizes an organozinc reagent. acs.orglookchem.com A (difluoromethyl)zinc reagent, often stabilized with a diamine ligand such as TMEDA, can be coupled with aryl iodides and bromides in the presence of a palladium catalyst. acs.orglookchem.com An advantage of this system is that the transmetalation of the difluoromethyl group from zinc to palladium proceeds efficiently without the need for an external activator. acs.org

Another effective method involves the use of (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) as the difluoromethyl source. Palladium catalysts, supported by specialized phosphine (B1218219) ligands like BrettPhos, can mediate the coupling of TMSCF2H with aryl chlorides and bromides. acs.org The choice of ligand is often crucial for achieving high yields. nih.gov These reactions are generally tolerant of a wide range of functional groups. acs.orgnih.gov

The table below summarizes representative palladium-catalyzed difluoromethylation reactions.

Aryl SubstrateDifluoromethyl SourcePalladium Catalyst SystemKey Features
Aryl iodides, Aryl bromides(TMEDA)Zn(CF2H)2Pd(dba)2 / LigandNegishi-type coupling; no activator needed for transmetalation. acs.orglookchem.com
Aryl chlorides, Aryl bromidesTMSCF2HPd(dba)2 / BrettPhos or Pd(PtBu3)2Broad substrate scope including less reactive aryl chlorides. acs.org
Heteroaryl halides[(SIPr)Ag(CF2H)]Pd(dba)2 / DPEPhosEfficient for a wide range of heteroaryl chlorides, bromides, and iodides. rsc.orgrsc.org
Arylboronic acidsN-phenyl-N-tosyldifluoroacetamidePalladium catalystRadical-type difluoromethylation tolerant of various functional groups. nih.gov

These palladium-catalyzed methods provide a robust and direct route for the synthesis of this compound from precursors like 1,4-dibromo-2-fluorobenzene or 4-bromo-1-fluoro-2-iodobenzene, offering high efficiency and functional group compatibility essential for complex molecule synthesis.

Nickel-Catalyzed Difluoromethylation

Nickel catalysis has emerged as a powerful and cost-effective tool for the formation of C-CF2H bonds. These methods often proceed under mild conditions and exhibit broad substrate scope, accommodating a variety of functional groups. The versatility of nickel catalysis stems from its ability to engage in multiple oxidation states and to mediate radical pathways, making it suitable for coupling diverse difluoromethyl sources with aryl halides.

A common strategy involves the cross-coupling of aryl halides (iodides, bromides, and even chlorides) with a suitable difluoromethylating agent. goettingen-research-online.demdpi.com One notable approach utilizes chlorodifluoromethane (ClCF2H) as the difluoromethyl source in a reductive cross-coupling reaction with (hetero)aryl chlorides. goettingen-research-online.demdpi.com This process, catalyzed by a nickel complex, proceeds efficiently without the need for pre-forming organometallic reagents from the aryl halide. goettingen-research-online.demdpi.com Mechanistic studies suggest that the catalytic cycle initiates with the oxidative addition of the aryl chloride to a Ni(0) species. A subsequent single-electron transfer process generates a difluoromethyl radical (•CF2H), which is key to the transformation. goettingen-research-online.demdpi.com

Another effective method employs a stable, crystalline difluoromethyl 2-pyridyl sulfone reagent in a cross-electrophile coupling with (hetero)aryl bromides. mdpi.comnih.gov This reaction is particularly advantageous as it avoids gaseous or ozone-depleting difluoromethyl sources. nih.gov The mechanism is believed to involve the reduction of the sulfone reagent by the nickel catalyst to generate a •CF2H radical. rsc.org Coordination of the pyridyl group to the metal center is thought to be crucial for the reactivity of the sulfone. mdpi.comrsc.org

Furthermore, pre-formed zinc-based difluoromethyl reagents, such as the stable and isolable (DMPU)₂Zn(CF₂H)₂, have been successfully employed in nickel-catalyzed difluoromethylation of aryl iodides, bromides, and triflates at room temperature. nih.govcapes.gov.brnih.govscilit.com This approach offers the advantage of using a well-defined and solid difluoromethyl source, simplifying handling and stoichiometry control. nih.govcapes.gov.br

The general applicability of these methods to aryl halides makes them suitable for the synthesis of complex structures, including precursors to this compound.

Table 1: Examples of Nickel-Catalyzed Difluoromethylation of Aryl Halides

Aryl Halide Substrate Difluoromethyl Source Catalyst/Ligand Yield (%) Reference
(Hetero)aryl Chlorides ClCF₂H NiCl₂ / N,N-dimethyl-N'-((1R,2R)-2-(methylamino)cyclohexyl)-N'-phenyloxalamide up to 90% goettingen-research-online.demdpi.com
(Hetero)aryl Bromides Difluoromethyl 2-pyridyl sulfone NiBr₂·diglyme / 4,4′-Di-tert-butyl-2,2′-bipyridine avg. 67% mdpi.comnih.gov

This table is interactive and represents a summary of reported data. Specific yields vary with substrate.

Copper-Mediated Difluoromethylation

Copper-mediated difluoromethylation provides a complementary approach to nickel-catalyzed methods, often utilizing different difluoromethyl sources and reaction conditions. cas.cn A prominent method involves the reaction of aryl iodides with trimethylsilyl difluoromethane (B1196922) (TMSCF₂H) in the presence of a copper(I) salt, typically copper iodide (CuI), and a fluoride source like cesium fluoride (CsF). nih.govacs.orgberkeley.edu This reaction proceeds effectively for a range of electron-neutral, electron-rich, and sterically hindered aryl iodides, tolerating various functional groups such as amines, ethers, amides, and esters. nih.gov The development of this method was significant, given the previously noted instability of the presumed CuCF₂H intermediate. acs.orgberkeley.edu

Another powerful strategy employs pre-formed difluoromethyl zinc reagents, such as [(DMPU)₂Zn(CF₂H)₂], in a copper-catalyzed cross-coupling with aryl iodides. researchgate.netacs.org This ligand/activator-free operation is efficient and proceeds at room temperature. acs.org The mechanism is thought to involve transmetalation of the CF₂H group from zinc to the copper catalyst, forming a reactive cuprate (B13416276) species, [Cu(CF₂H)₂]⁻, which then reacts with the aryl iodide. researchgate.netacs.org

Recent advancements have also demonstrated that aryl radicals, generated via copper catalysis, can initiate the cleavage of carbon-iodide bonds in alkyl iodides, which then couple with a difluoromethyl zinc reagent. researchgate.net While this specific example focuses on alkyl halides, the underlying principle of copper-catalyzed radical generation could potentially be adapted for aromatic systems. researchgate.net

Table 2: Copper-Mediated Difluoromethylation of Aryl Iodides

Aryl Iodide Substrate Difluoromethyl Source Copper Source/Additive Yield (%) Reference
1-Butyl-4-iodobenzene TMSCF₂H CuI / CsF 100% (¹⁹F NMR) nih.gov
1-(Allyloxy)-2-iodobenzene TMSCF₂H CuI / CsF 93% (¹⁹F NMR) nih.gov

This table is interactive and showcases representative yields. Actual yields are substrate-dependent.

Iron-Catalyzed Difluoromethylation

The use of iron, an inexpensive and abundant metal, presents a highly attractive and sustainable option for catalytic difluoromethylation. tue.nl A significant breakthrough in this area is the iron-catalyzed cross-coupling of arylzinc reagents with difluoromethyl 2-pyridyl sulfone. cas.cnacs.orgacs.orgnih.gov This method utilizes a simple iron precatalyst, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃), and allows for the synthesis of a wide array of difluoromethylated arenes at low temperatures. cas.cnacs.org

The reaction proceeds via a selective C-S bond cleavage of the sulfone reagent. cas.cnacs.org Mechanistic experiments, including the use of radical clocks, indicate the involvement of radical species in the catalytic cycle. cas.cnacs.orgacs.org The proposed mechanism begins with the reduction of the Fe(III) precatalyst by the arylzinc reagent to a lower-valent iron species. This active iron catalyst then reacts with the difluoromethyl 2-pyridyl sulfone to generate a difluoromethyl radical, which subsequently combines with the aryl group from the organozinc reagent. cas.cn This method has demonstrated scalability, making it practical for larger-scale synthesis. cas.cn

More recently, iron-catalyzed, non-directed C-H difluoromethylation of arenes has been explored, further expanding the utility of iron in this field. researchgate.net

Table 3: Iron-Catalyzed Difluoromethylation of Arylzinc Reagents

Arylzinc Substrate Difluoromethyl Source Catalyst/Ligand Yield (%) Reference
Phenylzinc chloride 2-PySO₂CF₂H Fe(acac)₃ / TMEDA 81% cas.cnacs.org
4-Methoxyphenylzinc chloride 2-PySO₂CF₂H Fe(acac)₃ / TMEDA 83% cas.cnacs.org

This interactive table highlights the efficiency of the iron-catalyzed approach for various substrates.

C-H Difluoromethylation Strategies

Direct C-H difluoromethylation is a highly desirable transformation as it circumvents the need for pre-functionalized substrates like aryl halides or organometallics, thus offering a more atom- and step-economical synthetic route. rsc.org These methods typically rely on the generation of highly reactive difluoromethyl radicals that can directly attack the C-H bonds of (hetero)arenes.

Photocatalytic Activation in C-H Difluoromethylation

Visible-light photoredox catalysis has become a cornerstone for generating radicals under exceptionally mild conditions. rsc.org This strategy is well-suited for direct C-H difluoromethylation of arenes and especially electron-rich heteroarenes. mdpi.comacs.orgacs.orgresearchgate.netnih.gov In a typical system, a photocatalyst, upon absorbing visible light, becomes excited and can engage in a single-electron transfer (SET) with a difluoromethyl radical precursor. mdpi.comnih.gov

Various precursors, such as sodium difluoromethanesulfinate (NaSO₂CF₂H) and difluoromethyl heteroaryl-sulfones, have been successfully employed. mdpi.comacs.orgnih.gov The process often uses a mild oxidant, sometimes even molecular oxygen, to complete the catalytic cycle. researchgate.netnih.gov The mechanism generally involves the generation of the •CF₂H radical, which then undergoes an electrophilic addition to the electron-rich (hetero)arene. acs.org Subsequent oxidation and deprotonation steps deliver the final difluoromethylated product. mdpi.com The mild, metal-free conditions offered by organic photoredox catalysis make this approach particularly appealing for the late-stage functionalization of complex molecules. researchgate.netnih.gov

Table 4: Photocatalytic C-H Difluoromethylation of Heteroarenes

Heteroarene Substrate Difluoromethyl Source Photocatalyst Oxidant Yield (%) Reference
1-Methyl-1H-indole NaSO₂CF₂H Rose Bengal O₂ 85% nih.gov
Quinoxalin-2(1H)-one NaSO₂CF₂H Rose Bengal O₂ 86% researchgate.net

This interactive table summarizes results from organophotocatalytic C-H difluoromethylation.

Silyl (B83357) Radical Mediated Bromine Atom Abstraction in C-H Difluoromethylation

An innovative strategy for generating difluoromethyl radicals involves the use of silyl radicals to abstract a halogen atom from a CF₂H-X source. This approach leverages the thermodynamic driving force provided by the formation of a strong silicon-halogen bond. nih.gov

In a notable example combining photoredox and nickel catalysis, a silyl radical is generated photocatalytically. mdpi.comnih.gov This silyl radical then selectively abstracts a bromine atom from bromodifluoromethane (B75531) (BrCF₂H), which has a relatively weak C-Br bond (BDE ≈ 69 kcal mol⁻¹), to form a •CF₂H radical and a stable silyl bromide (e.g., Me₃Si-Br BDE ≈ 96 kcal mol⁻¹). mdpi.comnih.gov The generated •CF₂H radical is then captured by a Ni(II)-aryl intermediate (formed from the oxidative addition of an aryl bromide to Ni(0)) to furnish a Ni(III) species. Reductive elimination then yields the desired difluoromethylated arene and regenerates the Ni(I) catalyst, which is subsequently reduced by the photocatalyst to close both catalytic cycles. mdpi.comnih.gov

This silyl radical-mediated halogen atom abstraction provides a unique and efficient pathway for activating otherwise challenging difluoromethyl sources for cross-coupling reactions. rsc.org The principle of silyl radical-mediated atom abstraction is a versatile tool in radical chemistry, enabling various transformations beyond difluoromethylation. researchgate.netrsc.orgprinceton.edu

Late-Stage Difluoromethylation of Complex Molecules

The introduction of a difluoromethyl (CF2H) group into a complex molecule at a late stage of a synthetic sequence is a highly valuable strategy in medicinal chemistry. It allows for the modification of advanced intermediates or final drug candidates, providing rapid access to novel analogues with potentially improved properties. researchgate.netresearchgate.net The CF2H group is of particular interest as it can act as a lipophilic hydrogen bond donor, a feature not observed in the more common trifluoromethyl (CF3) group. researchgate.net

Recent years have seen a surge in the development of new reagents and methodologies to achieve late-stage difluoromethylation. rsc.orgresearchgate.netrsc.org These methods can be broadly categorized into metal-mediated cross-coupling reactions and radical-based approaches. researchgate.net

Metal-catalyzed methods often employ palladium or copper complexes to couple a difluoromethyl source with an aryl halide or another suitable precursor. nih.gov For instance, Shen and co-workers developed a two-step, one-pot C-H borylation–difluoromethylation protocol that enables site-selective difluoromethylation of various heteroaromatics. rsc.org This method utilizes a palladium catalyst in conjunction with a silver-based difluoromethylating agent, [(SIPr)Ag(CF2H)]. rsc.org Another approach involves the copper-catalyzed carbo-difluoromethylation of alkenes, which introduces both a CF2H group and another alkyl or aryl group simultaneously. researchgate.net

Radical-based methods, often inspired by Minisci-type reactions, are particularly effective for the C-H difluoromethylation of electron-deficient heteroaromatics. rsc.orgresearchgate.net These reactions typically involve the generation of a difluoromethyl radical from a suitable precursor, which then adds to the aromatic ring. nih.gov The choice of the difluoromethylation reagent is crucial for the success of these reactions. rsc.org

The table below summarizes selected modern reagents for late-stage difluoromethylation.

Reagent/MethodSubstrate TypeKey Features
[(SIPr)Ag(CF2H)] / Pd catalyst(Hetero)aryl ChloridesProvides an alternative to radical methods; suitable for late-stage site-selective introduction of CF2H. rsc.org
Chlorodifluoromethane (ClCF2H)Alkenes, AlkynesInexpensive industrial chemical, though its use is limited due to its status as an ozone-depleting substance. researchgate.netrsc.org
[18F]Difluorocarbene ([18F]DFC)Phenols, Thiophenols, N-heteroarenesUsed for radiolabeling complex molecules for PET imaging, allowing for insertion into X-H bonds. nih.gov
TMSCF2H / CuI / CsFAryl HalidesCopper-catalyzed protocol for the difluoromethylation of aryl halides. thermofisher.com

Targeted Bromination and Fluorination Reactions for Aryl Halides

The synthesis of polysubstituted aromatic compounds like this compound requires precise control over the regioselectivity of halogenation reactions. The directing effects of existing substituents on the aromatic ring play a crucial role in determining the position of incoming electrophiles or the site of nucleophilic attack.

The introduction of a bromine atom at a specific position on a fluorinated benzene ring is a key step in the synthesis of many target molecules. The regioselectivity of electrophilic aromatic bromination is governed by the electronic and steric effects of the substituents already present on the ring. Fluorine is an ortho, para-directing deactivator. While it directs incoming electrophiles to the ortho and para positions, it also slows down the reaction rate compared to benzene.

Theoretical and experimental studies have been conducted to understand and predict the regioselectivity of bromination on substituted benzenes. nih.gov For a substrate like 2-(difluoromethyl)-1-fluorobenzene, the fluorine atom would direct bromination to its ortho and para positions. The difluoromethyl group is electron-withdrawing and would direct meta to itself. Therefore, the bromine would be expected to add at the position para to the fluorine and meta to the difluoromethyl group, yielding the desired this compound. The choice of brominating agent and reaction conditions can be optimized to maximize the yield of the desired regioisomer.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine into an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. nih.gov The reaction involves the attack of a nucleophilic fluoride source on an aromatic ring bearing a suitable leaving group (e.g., Cl, Br, NO2) ortho or para to an activating group. thieme-connect.de

The Halex process is an industrial application of this principle, where aryl chlorides are converted to aryl fluorides using alkali metal fluorides like potassium fluoride at high temperatures in aprotic polar solvents. google.comwikipedia.org This method is particularly effective for nitro-substituted aryl chlorides. wikipedia.org

Recent advancements have focused on developing milder and more versatile nucleophilic fluorination methods. Palladium-catalyzed fluorination of aryl bromides and triflates has emerged as a significant breakthrough, allowing for the fluorination of less activated aromatic rings. thermofisher.comacs.orgnih.gov The choice of ligand on the palladium catalyst is critical for achieving high yields and good functional group tolerance. nih.gov Cooperative catalysis, using combinations of reagents like 18-crown-6 (B118740) and tetramethylammonium (B1211777) chloride, has also been shown to facilitate nucleophilic fluorination under milder conditions. acs.org

The table below presents a comparison of different nucleophilic fluorination methods.

MethodFluoride SourceTypical SubstratesConditions
Halex ProcessKF, CsFActivated Aryl ChloridesHigh temperatures (150-250 °C), polar aprotic solvents. wikipedia.org
Pd-catalyzed FluorinationAgF, KF, CsFAryl Bromides, Iodides, TriflatesMild to moderate temperatures, requires a specific ligand. thermofisher.comacs.orgnih.gov
PhenoFluor DeoxyfluorinationPhenoFluorMix™PhenolsMild conditions, commercially available reagent. thermofisher.com
Copper-mediated FluorinationK18F / Cu complexAryl HalidesUsed for radiolabeling electron-rich and -poor substrates. snmjournals.org

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. rsc.org This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be trapped with a wide variety of electrophiles.

Fluorine itself can act as a directing group, promoting metalation at the C-H bond ortho to the C-F bond. acs.orgresearchgate.netnih.gov This is due to the inductive electron-withdrawing effect of fluorine, which increases the acidity of the ortho protons. acs.org This strategy has been successfully applied to the ortho-functionalization of various fluoroarenes. rsc.org For example, the lithiation of 1-chloro-4-fluorobenzene (B165104) with a superbase reagent occurs predominantly at the position ortho to the fluorine. epfl.ch In the context of synthesizing a molecule like this compound, one could envision a strategy where a fluorinated precursor is first subjected to ortho-metalation directed by the fluorine atom, followed by quenching with a difluoromethylating agent.

Halogen exchange (Halex) reactions are a cornerstone of industrial fluoroaromatic synthesis. rsc.orggoogle.com As mentioned previously, the classic Halex process typically involves the substitution of a chlorine atom with fluorine on an activated aromatic ring. wikipedia.org However, the term can also encompass the exchange of other halogens.

Metal-mediated halogen exchange reactions have broadened the scope of this transformation. nih.gov For example, titanocene (B72419) dihalides have been used to catalyze the exchange of fluorine in aliphatic compounds with other halogens from organic halide sources. organic-chemistry.org While this specific example is for aliphatic systems, it highlights the ongoing research into new catalytic systems for halogen exchange.

The Balz-Schiemann reaction is a classic and reliable method for the synthesis of aryl fluorides from primary aromatic amines. chemistrylearner.comscienceinfo.com The reaction proceeds in two main steps: the diazotization of the amine with nitrous acid in the presence of fluoroboric acid (HBF4) to form a stable diazonium tetrafluoroborate salt, followed by thermal decomposition of this salt to yield the aryl fluoride. numberanalytics.comchemistrylearner.combyjus.com

This method is particularly useful for preparing specifically fluorinated aromatic compounds that might be difficult to access through other routes. scienceinfo.com It has been widely used in the synthesis of pharmaceuticals and agrochemicals. numberanalytics.com An example is the synthesis of 4-fluorobenzoic acid. scienceinfo.com

While the traditional Balz-Schiemann reaction is robust, it can require high temperatures for the decomposition step, and the isolation of diazonium salts can be hazardous on a large scale. scienceinfo.comacs.org To address these limitations, several modifications have been developed. These include the use of other counterions like hexafluorophosphates (PF6-) or hexafluoroantimonates (SbF6-), which can sometimes give improved yields. byjus.comwikipedia.org Another important innovation is the in situ diazotization-fluorination in anhydrous hydrogen fluoride (HF), which avoids the isolation of the potentially explosive diazonium salt. thieme-connect.deacs.org This one-pot procedure often provides high yields of the desired fluoroaromatic product. acs.org

The table below outlines the key steps of the Balz-Schiemann reaction.

StepDescriptionReactantsIntermediate/Product
1. DiazotizationThe primary aromatic amine is converted to a diazonium salt.Ar-NH2, NaNO2, HBF4Ar-N2+ BF4-
2. DecompositionThe isolated diazonium tetrafluoroborate salt is heated.Ar-N2+ BF4-Ar-F, N2, BF3

Novel Synthetic Routes for this compound Precursors

The synthesis of this compound relies on the availability of appropriately substituted benzene ring precursors. Research has focused on developing efficient methods to introduce bromine, fluorine, and a functional group that can be converted into a difluoromethyl moiety at the desired positions (1, 2, and 4). Key precursors in these synthetic strategies are often 4-bromo-2-fluorobenzaldehyde (B134337) and 4-bromo-2-fluorobenzoic acid, as the aldehyde and carboxyl groups serve as effective handles for difluoromethylation.

One prominent strategy involves the regioselective bromination of fluorinated aromatic compounds. For instance, 2-bromo-4-fluorobenzaldehyde (B1271550) can be synthesized from 4-fluorobenzaldehyde (B137897). In this method, 4-fluorobenzaldehyde is dissolved in an acidic solution, such as a mixture of trifluoroacetic acid and sulfuric acid, and then treated with a brominating agent like dibromohydantoin. chemicalbook.com This approach provides the target aldehyde, which is a direct precursor for the difluoromethyl group.

Another innovative approach utilizes halogen-metal exchange reactions, which offer a regioselective route to introduce a functional group. A notable example is the synthesis of 2-fluoro-4-bromobenzaldehyde starting from 1,4-dibromo-2-fluorobenzene. This method involves a metal-halogen exchange, for example using a tributyl magnesiate complex, followed by formylation with dimethylformamide (DMF) to introduce the aldehyde group at the desired position. google.com This pathway is highly efficient for creating the specific substitution pattern required.

The synthesis of 4-bromo-2-fluorobenzoic acid, another crucial precursor, has also been explored through various routes. chemicalbook.comguidechem.comhsppharma.comsigmaaldrich.com A common method is the oxidation of the methyl group in 2-fluoro-4-bromotoluene. chemicalbook.comhsppharma.com This transformation can be achieved using strong oxidizing agents like potassium permanganate (B83412) in a pyridine (B92270) and water mixture. guidechem.com Alternatively, 4-bromo-2-fluorobenzoic acid can be obtained by the oxidation of 4-bromo-2-fluorobenzaldehyde. guidechem.com

Furthermore, multi-step syntheses starting from aniline (B41778) derivatives provide another versatile pathway. For example, 4-bromo-1-fluoro-2-iodobenzene can be prepared from 5-bromo-2-fluoroaniline (B1303259) through a diazotization reaction followed by treatment with potassium iodide. chemicalbook.com The resulting iodo-substituted compound is a valuable intermediate, as the iodine atom can be selectively replaced with a formyl or carboxyl group via halogen-metal exchange and subsequent reaction with an appropriate electrophile. wikipedia.org

Once these key aldehyde precursors are synthesized, the difluoromethyl group can be introduced. For example, the conversion of 2-bromo-4-fluorobenzaldehyde to 1-bromo-4-(difluoromethyl)-2-fluorobenzene (B1372171) can be accomplished using reagents such as diethylaminosulfur trifluoride (DAST). guidechem.com This fluorination step transforms the aldehyde into the desired difluoromethyl moiety.

Recent advancements also include the exploration of photocatalytic methods for direct C-H difluoromethylation, which could potentially offer more direct routes to these types of compounds in the future, minimizing the need for pre-functionalized precursors. nih.govsemanticscholar.orgnih.govmdpi.com

The following table summarizes some of the novel synthetic routes for key precursors of this compound:

Precursor SynthesizedStarting MaterialKey ReagentsReaction TypeReported Yield
2-Bromo-4-fluorobenzaldehyde4-FluorobenzaldehydeDibromohydantoin, Trifluoroacetic acid/H₂SO₄Electrophilic Bromination85% chemicalbook.com
2-Fluoro-4-bromobenzaldehyde1,4-Dibromo-2-fluorobenzeneTributyl magnesiate complex, DMFHalogen-Metal Exchange/Formylation92% google.com
4-Bromo-2-fluorobenzoic acid2-Fluoro-4-bromotoluenePotassium permanganate, Pyridine/H₂OOxidation73% guidechem.com
4-Bromo-1-fluoro-2-iodobenzene5-Bromo-2-fluoroanilineNaNO₂, HCl, KIDiazotization/Sandmeyer ReactionData not specified chemicalbook.com
1-Bromo-4-(difluoromethyl)-2-fluorobenzene2-Bromo-4-fluorobenzaldehydeDiethylaminosulfur trifluoride (DAST)Deoxyfluorination82.6% guidechem.com

Elucidation of Reaction Mechanisms Pertaining to 4 Bromo 2 Difluoromethyl 1 Fluorobenzene Synthesis and Transformations

Mechanistic Pathways of Difluoromethylation Reactions

The introduction of the difluoromethyl (–CF2H) group onto an aromatic ring is a key step in the synthesis of 4-Bromo-2-(difluoromethyl)-1-fluorobenzene. This transformation can proceed through several mechanistic manifolds, including radical, ionic, and transition metal-catalyzed pathways.

Radical difluoromethylation has become a versatile method for incorporating the –CF2H group due to its mild reaction conditions and high functional group tolerance. researchgate.net The mechanism fundamentally involves the generation of a difluoromethyl radical (•CF2H) which then reacts with the aromatic substrate.

Initiation: The process begins with the generation of the •CF2H radical from a suitable precursor. A variety of reagents have been developed for this purpose. researchgate.net Visible-light photoredox catalysis is a common initiation strategy, where a photocatalyst, upon absorbing light, reaches an excited state and can engage in a single-electron transfer (SET) with a difluoromethyl source. researchgate.netmdpi.com For example, the excited state of an Iridium(III) photocatalyst can be quenched by a salt of bromodifluoroacetic acid, leading to the generation of a difluorocarbene species, which can be a precursor to the radical. rsc.org Another pathway involves the direct generation of the radical; for instance, arenediazonium salts can react with a Cu(I) species to generate an aryl radical, which can then abstract a halogen to initiate a radical chain or participate in a copper-catalyzed cycle. rsc.orgresearchgate.netnih.govchemrxiv.org

Propagation: Once generated, the nucleophilic •CF2H radical can add to an aromatic system. researchgate.netmdpi.com In the context of synthesizing precursors to this compound, this could involve the addition to a suitably functionalized benzene (B151609) ring. The reaction can also be designed as a cascade cyclization, initiated by the intermolecular radical addition to a substrate like a biaryl vinyl ether. mdpi.com In some copper-catalyzed systems involving alkyl halides, an aryl radical is first generated to abstract a halogen atom from the alkyl halide, creating an alkyl radical which then enters the catalytic cycle to couple with the difluoromethyl group. researchgate.netnih.govchemrxiv.org A proposed radical chain mechanism suggests that a •CF2H radical, once formed, can combine with an Ar-Ni(II)-Cl complex, which then undergoes reductive elimination to yield the difluoromethylated arene. nih.gov

Radical trapping and inhibition experiments are often used to provide evidence for these radical pathways. rsc.org For instance, the addition of radical scavengers like 2,2,6,6-tetramethyl-1-piperidinoxyl (TEMPO) can quench the reaction, indicating the involvement of radical intermediates. mdpi.com

Ionic pathways for difluoromethylation involve the reaction of either a nucleophilic difluoromethyl equivalent (formally "CF2H⁻") with an electrophilic substrate or an electrophilic difluoromethyl equivalent (formally "CF2H⁺") with a nucleophilic substrate.

Nucleophilic Difluoromethylation: This is the more common ionic pathway. It relies on reagents that can deliver a difluoromethyl anion or its synthetic equivalent. cas.cn Reagents such as (phenylsulfonyl)difluoromethane (PhSO2CF2H) and [difluoro(phenylthio)methyl]trimethylsilane (Me3SiCF2SPh) are effective for this purpose. cas.cn The mechanism involves the deprotonation of the reagent by a base to generate a carbanion, which then attacks an electrophilic carbon, such as a carbonyl group or an imine. cas.cn For aryl halides, nucleophilic aromatic substitution is generally difficult unless the ring is activated by strong electron-withdrawing groups. pdx.edu Therefore, direct nucleophilic attack on an unactivated bromo-fluorobenzene precursor is not a typical route. Instead, transition metal-catalyzed cross-coupling reactions, which can involve nucleophilic difluoromethyl sources, are more common (see section 3.1.3).

Electrophilic Difluoromethylation: This pathway is less developed compared to its nucleophilic counterpart. cas.cn It requires a reagent that can act as a source of an electrophilic "CF2H⁺" species. Such reagents are challenging to design due to the electron-withdrawing nature of the fluorine atoms. While highly effective electrophilic trifluoromethylating agents exist, analogous difluoromethylating agents are less common. researchgate.net Mechanistically, the reaction would involve the attack of a nucleophilic substrate, such as an electron-rich arene or an enolate, on the electrophilic difluoromethylating reagent.

Transition metals, particularly palladium, copper, and nickel, play a pivotal role in modern difluoromethylation reactions, facilitating the formation of both C–CF2H and other C–C bonds under milder conditions than previously possible. nih.govresearchgate.netnih.govtcichemicals.comacs.org These catalysts operate through various catalytic cycles, often involving oxidative addition, transmetalation, and reductive elimination steps. tcichemicals.comcas.cn

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions. tcichemicals.comcas.cn In the context of difluoromethylation, a common mechanism involves the oxidative addition of an aryl halide (e.g., a bromo- or iodo-fluorobenzene derivative) to a Pd(0) complex to form an Ar-Pd(II)-X species. cas.cn This is followed by a transmetalation step with a difluoromethyl-metal reagent (e.g., (TMEDA)2Zn(CF2H)2), transferring the CF2H group to the palladium center. cas.cn The final step is reductive elimination, which forms the C(sp²)–CF2H bond and regenerates the Pd(0) catalyst. cas.cn An alternative mechanism involves the formation of a palladium-difluorocarbene ([Pd=CF2]) intermediate, which can then react with aryl boronic acids. rsc.orgcas.cn

Copper-Catalyzed Reactions: Copper catalysts are often used due to their lower cost. nih.gov Copper can mediate the difluoromethylation of aryl iodides using reagents like TMSCF2H. rsc.orgnih.gov One proposed mechanism involves a Cu(I)/Cu(III) catalytic cycle. nih.gov A cross-coupling mechanism can proceed via oxidative addition of the difluoromethyl source to a copper complex, forming a Cu(III) intermediate, which then undergoes reductive elimination. rsc.org Copper is also instrumental in radical pathways, where a Cu(I) species can undergo a single-electron transfer (SET) to generate a Cu(II) species and an aryl radical from a diazonium salt. rsc.org

Nickel-Catalyzed Reactions: Nickel catalysis is effective for the difluoromethylation of less reactive aryl chlorides. nih.gov A proposed mechanism starts with the oxidative addition of the aryl chloride to a Ni(0) species. nih.gov The resulting Ar-Ni(II)-Cl complex can then react with a difluoromethyl source like ClCF2H. Mechanistic studies suggest the involvement of a difluoromethyl radical, which combines with the nickel complex to form an Ar-Ni(III)-CF2H intermediate. This intermediate then undergoes reductive elimination to yield the product. nih.gov Nickel catalysts can also be used with stable difluoromethyl zinc reagents to functionalize aryl iodides, bromides, and triflates at room temperature. semanticscholar.orgnih.gov

The table below summarizes the roles of different transition metals in difluoromethylation.

Table 1: Role of Transition Metals in Difluoromethylation Reactions

Metal Catalyst Common Precursors Key Mechanistic Steps Bond Formed
Palladium (Pd) Aryl halides, Aryl boronic acids Oxidative Addition, Transmetalation, Reductive Elimination, Difluorocarbene formation C(sp²)–CF₂H, C(sp²)–C(sp²)
Copper (Cu) Aryl iodides, Diazonium salts Single-Electron Transfer (SET), Oxidative Addition, Reductive Elimination C(sp²)–CF₂H
Nickel (Ni) Aryl chlorides, Aryl bromides Oxidative Addition, Radical Combination, Reductive Elimination C(sp²)–CF₂H

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating complex reaction mechanisms by providing insights into the energetics of reaction pathways and the structures of transient intermediates and transition states. researchgate.net

In the study of difluoromethylation, DFT calculations help to distinguish between different possible mechanisms. For instance, calculations can determine the activation energy for a concerted Sₙ2-like pathway versus a pathway involving a free difluorocarbene, revealing which is more energetically favorable. nih.gov DFT studies have been used to investigate photocatalytic reactions, revealing that a difluoromethyl radical (•CF2H) can exhibit nucleophilic character and identifying the transition state with the lowest activation energy. researchgate.net

These computational studies can also rationalize the regioselectivity of reactions. By calculating the energy profiles for the formation of different isomers, researchers can predict which product is thermodynamically or kinetically favored. For example, in the reaction of substituted benzynes, the stability of the intermediate carbanion formed upon nucleophilic attack determines the final product distribution. egyankosh.ac.in Similarly, DFT can model the transition states in metal-catalyzed reactions, helping to understand how ligands and substrates interact with the metal center and influence the reaction's outcome. researchgate.net

Mechanisms of Halogen Functionality Reactivity

The bromine and fluorine atoms on the this compound ring exhibit distinct reactivities, which can be exploited for further molecular transformations. While the C–F bond is generally strong and less reactive, the C–Br bond is more susceptible to cleavage and participation in reactions such as cross-coupling (as discussed in 3.1.3) and elimination reactions.

Aryl halides that lack activating electron-withdrawing groups, such as bromo-fluorobenzene derivatives, can undergo nucleophilic aromatic substitution under forcing conditions, typically involving a very strong base. pdx.edulibretexts.orglibretexts.org This reaction does not proceed through a direct addition-elimination or Sₙ1/Sₙ2 mechanism but rather via a highly reactive elimination-addition pathway involving a benzyne (B1209423) intermediate. pdx.edulibretexts.orglibretexts.org

Formation: The mechanism is initiated by the deprotonation of an aromatic proton ortho to one of the halogens by a strong base, such as sodium amide (NaNH2) or potassium amide (KNH2). pdx.eduyoutube.com In the case of a 1-bromo-2-fluorobenzene (B92463) derivative, the base would abstract a proton, creating a carbanion. This is followed by the rapid elimination of the adjacent halide leaving group (e.g., bromide) to form a highly strained, reactive intermediate known as benzyne (or an aryne). pdx.eduegyankosh.ac.inyoutube.com Benzyne is characterized by a formal triple bond within the benzene ring, which is highly distorted from the ideal linear geometry of an alkyne. libretexts.org

Reactivity: The benzyne intermediate is a powerful electrophile and dienophile and reacts rapidly with any available nucleophile. pdx.edulibretexts.org The nucleophile (e.g., the amide ion from the base or another added nucleophile) attacks one of the two carbons of the "triple bond." egyankosh.ac.in Subsequent protonation of the resulting carbanion by the solvent (e.g., liquid ammonia) yields the final substitution product. pdx.edu A key feature of the benzyne mechanism is that the incoming nucleophile does not always attach to the carbon that originally bore the leaving group. egyankosh.ac.inlibretexts.org Isotopic labeling studies have famously demonstrated this by showing that the substituent can end up on the adjacent carbon, consistent with a symmetrical benzyne intermediate. libretexts.orgmasterorganicchemistry.com The regioselectivity of the nucleophilic addition to a substituted benzyne is influenced by the electronic effects of the substituents on the ring, which direct the attack by stabilizing the resulting carbanionic intermediate. youtube.com

Nucleophilic Substitution at Brominated Aromatic Centers

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the transformation of aryl halides. In the case of this compound, the reaction's feasibility is heavily influenced by the electronic nature of the aromatic ring. The fluorine and difluoromethyl groups are both electron-withdrawing, which activates the ring towards nucleophilic attack.

The SNAr mechanism proceeds via a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized onto the aromatic ring and is stabilized by electron-withdrawing substituents. In the second step, the leaving group departs, restoring the aromaticity of the ring.

While bromide is typically a good leaving group, in the context of SNAr reactions, the rate-determining step is often the initial nucleophilic attack and the formation of the Meisenheimer complex. stackexchange.com The high electronegativity of the fluorine atom provides a strong inductive electron-withdrawing effect that stabilizes this intermediate, thereby lowering the activation energy of the first step. stackexchange.com This can make fluorinated aromatics more reactive in SNAr reactions than their brominated counterparts. stackexchange.com However, the bromine atom in this compound still serves as a viable leaving group for various nucleophilic substitution reactions.

Common nucleophiles used in these reactions include alkoxides, amines, and thiolates. The regioselectivity of the substitution is dictated by the positions of the activating groups.

Table 1: Factors Influencing Nucleophilic Aromatic Substitution

Factor Influence on Reaction Mechanistic Implication
Electron-Withdrawing Groups (F, CF₂H) Activate the aromatic ring towards nucleophilic attack. Stabilize the negatively charged Meisenheimer complex intermediate. stackexchange.com
Leaving Group Ability (Br) The C-Br bond is broken in the elimination step. While important, the stabilization of the intermediate by substituents is often more critical for the reaction rate. stackexchange.com
Nucleophile Strength A stronger nucleophile generally leads to a faster reaction. Affects the rate of the initial addition step.

| Solvent | Polar aprotic solvents are typically used. | Solvate the cation but not the nucleophile, increasing its reactivity. |

Radical Processes Involving Aromatic Bromine

The carbon-bromine bond in this compound can also undergo transformations through radical mechanisms. These processes are often initiated by radical initiators or through photoredox or transition-metal catalysis.

One common radical reaction is the homolytic cleavage of the C-Br bond to form an aryl radical. This can be achieved under various conditions, including high temperatures or through the use of radical initiators. The resulting aryl radical is a highly reactive intermediate that can participate in a range of subsequent reactions, such as hydrogen atom abstraction, addition to multiple bonds, or coupling reactions.

Transition metal-catalyzed cross-coupling reactions, while often proceeding through oxidative addition/reductive elimination cycles, can also involve radical intermediates. For instance, certain copper-catalyzed reactions with (hetero)aryl diazonium salts are suggested to proceed through a radical pathway involving an aryl radical. rsc.org Similarly, nickel/photoredox-catalyzed cross-electrophile coupling reactions can utilize a silyl (B83357) radical to mediate bromine atom abstraction, generating the key aryl radical intermediate under mild conditions. rsc.org

The difluoromethyl group itself can be introduced onto aromatic rings via radical pathways. Reagents like HCF₂SO₂Cl can be activated by a photocatalyst (e.g., fac-[Ir(ppy)₃]) to generate the CF₂H radical, which then adds to an aromatic system. rsc.org While this describes the formation of a C-CF₂H bond rather than the transformation of a C-Br bond, it highlights the importance of radical mechanisms in the chemistry of difluoromethylated aromatics.

Table 2: Examples of Radical Processes in Aryl Halide Chemistry

Process Description Key Intermediate Typical Conditions
Atom Transfer Radical Addition (ATRA) A radical adds to an unsaturated compound, and an atom (e.g., Br) is transferred. Aryl radical Radical initiator, heat, or light.
Photoredox Catalysis Visible light photocatalyst generates a radical species that interacts with the aryl bromide. Aryl radical Photocatalyst (e.g., Ir or Ru complex), light. rsc.org

| Metal-Catalyzed Radical Reactions | A transition metal (e.g., Cu, Ni) engages in single-electron transfer (SET) processes to generate radical intermediates. rsc.org | Aryl radical | Metal catalyst, ligands, reductant/oxidant. rsc.org |

Stereochemical Considerations in Synthesis of Difluoromethylated Fluorinated Aromatics

While this compound itself is an achiral molecule, its derivatives or the synthetic routes to more complex structures containing the difluoromethylated fluorinated aromatic motif often involve the creation of stereocenters. The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the fields of pharmaceuticals and agrochemicals. nih.gov

The synthesis of molecules bearing both fluorine atoms and multiple contiguous stereogenic centers presents a significant challenge. nih.gov Asymmetric synthesis strategies are employed to control the three-dimensional arrangement of atoms.

Several key strategies are utilized:

Asymmetric Catalysis: Transition-metal catalysts or organocatalysts are used to create chiral products from prochiral starting materials. For example, highly stereoselective cascade Michael/alkylation reactions have been developed to construct 2-difluoromethylated dihydrofurans with excellent enantiomeric excess (ee) and diastereomeric ratios (dr). rsc.org

Chiral Auxiliaries: A chiral group is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed.

Substrate Control: The existing stereocenters in a molecule can influence the stereochemistry of newly formed centers.

Transition metal-catalyzed asymmetric allylic substitution reactions are powerful methods for constructing stereocenters. nih.govdntb.gov.ua These reactions can be used to synthesize chiral molecules containing a fluorine atom and other functional groups with high levels of stereocontrol. The development of these methods provides access to complex fluorinated molecules that are valuable for various applications. nih.govnih.gov

Table 3: Strategies for Stereocontrol in Fluorinated Compound Synthesis

Strategy Principle Example Application
Organocatalysis Use of small, chiral organic molecules to catalyze reactions asymmetrically. Stereoselective synthesis of 2-difluoromethylated dihydrofurans using a bifunctional squaramide catalyst. rsc.org
Transition-Metal Catalysis Chiral ligands coordinate to a metal center to create a chiral environment for the reaction. Asymmetric allylic alkylation reactions to form vicinal stereogenic centers. nih.govdntb.gov.ua

| Diastereoselective Reactions | A prochiral substrate reacts with a chiral reagent or in a chiral environment to form diastereomers in unequal amounts. | Conjugate addition of α-fluoro-β-ketophosphonates to nitroalkenes. nih.gov |

Chemical Reactivity and Derivatization Strategies for 4 Bromo 2 Difluoromethyl 1 Fluorobenzene

Transformations Involving the Bromine Substituent

The carbon-bromine bond in 4-Bromo-2-(difluoromethyl)-1-fluorobenzene is the primary site for the formation of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is influenced by the presence of the electron-withdrawing fluorine and difluoromethyl groups on the aromatic ring.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides, including this compound. These reactions allow for the formation of biaryl systems, acetylenic derivatives, and other important structural motifs.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide. For this compound, a Suzuki-Miyaura reaction would enable the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 4-position. While specific examples with this exact substrate are not extensively documented in readily available literature, the reactivity of similar bromofluorinated aromatic compounds is well-established. For instance, the Suzuki-Miyaura coupling of 1-bromo-4-fluorobenzene (B142099) with various phenylboronic acids has been successfully demonstrated using palladium nanoparticles supported on COOH-modified graphene as a heterogeneous catalyst. ugr.esresearchgate.net This suggests that this compound would readily participate in such transformations. The electron-withdrawing nature of the fluorine and difluoromethyl groups can influence the reaction kinetics, potentially requiring optimization of catalyst systems and reaction conditions. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orgorganic-chemistry.org This reaction is invaluable for the synthesis of arylalkynes, which are versatile intermediates in organic synthesis. The coupling of this compound with a terminal alkyne would proceed in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base. researchgate.net The reactivity of aryl bromides in Sonogashira couplings is well-documented, and the presence of electron-withdrawing groups on the aromatic ring, such as in the target molecule, generally favors the oxidative addition step of the catalytic cycle. nih.govresearchgate.net

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.govorganic-chemistry.org This method is known for its high functional group tolerance and its ability to form C(sp²)–C(sp³), C(sp²)–C(sp²), and C(sp²)–C(sp) bonds. The reaction of this compound with an appropriate organozinc reagent would provide a direct route to a wide array of substituted derivatives. The utility of Negishi coupling for the functionalization of fluorinated aromatics has been demonstrated, showcasing its potential for the derivatization of the title compound. researchgate.netnih.gov The compatibility of the Negishi reaction with various functional groups makes it a powerful tool for late-stage functionalization. nih.gov

Table 1: Overview of Cross-Coupling Reactions for this compound
ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraAryl/Vinyl Boronic Acid or EsterPd Catalyst (e.g., Pd(PPh₃)₄), BaseBiaryls, Styrenes
SonogashiraTerminal AlkynePd Catalyst, Cu(I) Co-catalyst, BaseArylalkynes
NegishiOrganozinc ReagentPd or Ni CatalystAlkyl-, Alkenyl-, or Aryl-substituted Arenes

Grignard Reagent Formation and Subsequent Reactions

The bromine atom of this compound can be converted into a Grignard reagent through reaction with magnesium metal. This transformation inverts the polarity at the carbon atom, turning it from an electrophilic to a nucleophilic center. The resulting organomagnesium compound, 4-(difluoromethyl)-3-fluorophenylmagnesium bromide, is a powerful intermediate for the formation of new carbon-carbon bonds.

The preparation of this Grignard reagent would typically be carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The reactivity of the C-Br bond is significantly higher than that of the C-F bond, ensuring selective formation of the desired Grignard reagent. This organometallic intermediate can then be reacted with a wide range of electrophiles, including aldehydes, ketones, esters, nitriles, and carbon dioxide, to introduce a variety of functional groups. For example, reaction with an aldehyde would yield a secondary alcohol, while reaction with carbon dioxide followed by an acidic workup would produce the corresponding carboxylic acid.

Directed Arylation Strategies

Directed arylation, a subset of C-H activation/functionalization reactions, offers an alternative to traditional cross-coupling methods for the formation of biaryl compounds. rsc.org In the context of this compound, the fluorine atom can act as a directing group for ortho-metalation. researchgate.net This involves the deprotonation of the C-H bond adjacent to the fluorine atom by a strong base, such as an organolithium reagent, to form a lithiated intermediate. This intermediate can then be trapped with an electrophile or used in a subsequent cross-coupling reaction.

While the bromine atom is the most reactive site for standard cross-coupling, directed arylation strategies could potentially functionalize the C-H bond at the 2-position (ortho to the fluorine). The interplay between the directing effect of the fluorine and the inherent reactivity of the C-Br bond would need to be carefully considered in designing such a synthetic route. Palladium-catalyzed C-H arylation of polyfluorinated benzenes has been shown to be a viable strategy, suggesting that similar approaches could be applied to this compound. nih.gov

Reactions at the Difluoromethyl Group

The difluoromethyl (-CF₂H) group, while often considered relatively inert, can participate in specific chemical transformations and plays a crucial role in the biological properties of molecules containing it.

Modifications and Functionalization of the -CF₂H Moiety

Direct functionalization of the C-H bond within the difluoromethyl group is challenging due to its low acidity and the high strength of the C-F bonds. However, under specific conditions, deprotonation can be achieved using strong bases, allowing for subsequent reactions with electrophiles. More commonly, modifications of the difluoromethyl group involve transformations of other parts of the molecule that indirectly influence its properties. For instance, reactions that alter the electronic nature of the aromatic ring will, in turn, modulate the properties of the -CF₂H group.

Bioisosteric Transformations and Biological Mimicry of the Difluoromethyl Group

In medicinal chemistry, the difluoromethyl group is recognized as a valuable bioisostere for hydroxyl (-OH) and thiol (-SH) groups. capes.gov.br Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. exaly.com The -CF₂H group can act as a lipophilic hydrogen bond donor, mimicking the hydrogen bonding capabilities of hydroxyl and thiol groups while offering improved metabolic stability and altered pharmacokinetic profiles. capes.gov.br

The C-H bond in the difluoromethyl group is polarized due to the adjacent electron-withdrawing fluorine atoms, enabling it to participate in hydrogen bonding interactions with biological targets such as enzymes and receptors. This ability to mimic the functionality of more metabolically labile groups makes the -CF₂H moiety a desirable feature in drug design. Therefore, the incorporation of the 4-bromo-2-(difluoromethyl)-1-fluorophenyl scaffold into bioactive molecules is a strategy to enhance their drug-like properties.

Table 2: Bioisosteric Mimicry of the Difluoromethyl Group
Difluoromethyl Group (-CF₂H)Mimicked Functional GroupKey Property MimickedAdvantage of -CF₂H
-CF₂HHydroxyl (-OH)Hydrogen Bond DonorIncreased Metabolic Stability, Increased Lipophilicity
-CF₂HThiol (-SH)Hydrogen Bond DonorIncreased Metabolic Stability, Reduced Odor

Reactivity of the Fluorine Substituent on the Aromatic Ring

The fluorine atom attached to the aromatic ring of this compound plays a pivotal role in the molecule's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. Its high electronegativity significantly influences the electron density distribution of the benzene (B151609) ring, thereby activating it towards certain transformations.

Activation of Aryl C-F Bonds for Further Functionalization

The carbon-fluorine bond is the strongest single bond to carbon, which can make its direct cleavage challenging. However, in the context of SNAr reactions, the fluorine atom acts as an excellent activating group. Its strong inductive electron-withdrawing effect polarizes the C-F bond and acidifies the aromatic protons, making the ipso-carbon more electrophilic and susceptible to attack by nucleophiles. This activation is a key principle in the functionalization of fluoroaromatic compounds.

Role of Fluorine in Directing Aromatic Reactions

In this compound, the fluorine atom, along with the electron-withdrawing difluoromethyl group, significantly influences the regioselectivity of nucleophilic aromatic substitution. Electron-withdrawing groups direct incoming nucleophiles to the ortho and para positions relative to themselves. In this molecule, the fluorine atom is at position 1, the difluoromethyl group at position 2, and the bromine atom at position 4.

The combined electron-withdrawing effects of the fluorine and difluoromethyl groups make the aromatic ring electron-deficient, a prerequisite for SNAr. The most activated positions for nucleophilic attack are those ortho and para to these strong activating groups. Therefore, the fluorine atom at C1 is a prime site for substitution by a nucleophile. The presence of the difluoromethyl group at the ortho position (C2) further enhances the electrophilicity of the C1 position.

Regioselectivity and Chemoselectivity in Derivatization

The presence of two different halogen substituents (fluorine and bromine) on the aromatic ring of this compound allows for selective derivatization under different reaction conditions, a concept central to chemoselectivity.

In the case of nucleophilic aromatic substitution (SNAr) , the reaction is highly regioselective for the replacement of the fluorine atom. As previously discussed, the strong inductive effect of fluorine makes the carbon to which it is attached highly electrophilic and stabilizes the intermediate Meisenheimer complex, making it a better leaving group in this specific reaction mechanism compared to bromine. stackexchange.com

Conversely, in metal-catalyzed cross-coupling reactions , such as Suzuki, Stille, or Heck couplings, the C-Br bond is significantly more reactive than the C-F bond. The mechanism of these reactions typically involves the oxidative addition of the aryl halide to a low-valent transition metal catalyst (e.g., palladium(0)). The C-Br bond is weaker and more readily undergoes oxidative addition than the much stronger C-F bond. This difference in reactivity allows for the selective functionalization at the C4 position, leaving the C-F bond intact. nih.gov

This differential reactivity is a powerful tool in synthetic chemistry, enabling the sequential and controlled introduction of different functional groups onto the aromatic ring. For instance, a Suzuki coupling could be performed to replace the bromine atom, followed by a nucleophilic aromatic substitution to replace the fluorine atom.

The following table summarizes the expected regioselectivity and chemoselectivity for the derivatization of this compound under different reaction conditions:

Reaction TypeReagents/CatalystReactive SiteProduct Type
Nucleophilic Aromatic SubstitutionNucleophile (e.g., RONa, RNH₂)C-F bond at position 1Aryl ether, Aryl amine, etc.
Suzuki CouplingArylboronic acid, Pd catalystC-Br bond at position 4Biaryl compound
Stille CouplingOrganostannane, Pd catalystC-Br bond at position 4Substituted aromatic
Heck CouplingAlkene, Pd catalystC-Br bond at position 4Alkenyl-substituted aromatic

This predictable selectivity allows for the strategic design of synthetic routes to complex, highly functionalized aromatic compounds starting from this compound.

Advanced Spectroscopic Characterization and Computational Chemistry of 4 Bromo 2 Difluoromethyl 1 Fluorobenzene

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for determining the precise three-dimensional arrangement of atoms in a molecule. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information on connectivity, chemical environment, and molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds in solution. It exploits the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F, to reveal detailed information about the molecular structure.

¹H NMR: The proton NMR spectrum of 4-Bromo-2-(difluoromethyl)-1-fluorobenzene is expected to show distinct signals for the aromatic protons and the proton of the difluoromethyl group. The aromatic region would display three signals corresponding to the protons at positions 3, 5, and 6 of the benzene (B151609) ring. Due to spin-spin coupling with each other and with the fluorine atoms, these signals would appear as complex multiplets. The single proton of the difluoromethyl (-CHF₂) group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms in the same group (according to the n+1 rule, where n=2).

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct carbon signals are anticipated. The carbon of the difluoromethyl group will be split into a triplet by the two attached fluorine atoms. The six aromatic carbons will also show couplings to the fluorine atoms on the ring and the difluoromethyl group, with the magnitudes of the coupling constants (JCF) being dependent on the number of bonds separating the carbon and fluorine atoms.

¹⁹F NMR: As a highly sensitive nucleus with a wide chemical shift range, ¹⁹F NMR is particularly informative for fluorinated compounds. huji.ac.ilazom.com The spectrum of this compound would show two distinct signals. One signal corresponds to the single fluorine atom attached to the aromatic ring, and the other corresponds to the two equivalent fluorine atoms of the difluoromethyl group. The signal for the -CHF₂ fluorines would be split into a doublet by the adjacent proton. The signal for the aromatic fluorine would be coupled to the nearby aromatic protons.

Predicted NMR Spectroscopic Data for this compound

This table presents predicted chemical shifts (δ) and coupling patterns based on the analysis of similar structures. Actual experimental values may vary.

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityCoupling To
¹H NMR
Ar-H (3, 5, 6)7.0 - 8.0Multiplets (m)¹H, ¹⁹F
-CHF₂6.5 - 7.5Triplet (t)²JHF with -CHF₂
¹³C NMR
Ar-C (x6)110 - 160Doublets, Triplets, etc.¹⁹F
-CHF₂110 - 120Triplet (t)¹JCF with -CHF₂
¹⁹F NMR
Ar-F-100 to -120Multiplet (m)¹H
-CHF₂-120 to -140Doublet (d)²JHF with -CHF₂

Mass Spectrometry (MS) with Advanced Ionization Techniques (e.g., LC-MS, UPLC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), it allows for the separation, detection, and identification of individual components in a mixture.

For a pure sample of this compound (molar mass: 225.01 g/mol ), mass spectrometry would confirm the molecular weight. sigmaaldrich.comscbt.com A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by 2 m/z units (M and M+2), which is a characteristic signature for a molecule containing a single bromine atom.

Advanced ionization techniques, such as electrospray ionization (ESI) used in LC-MS, would facilitate the formation of gas-phase ions for analysis. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula and confirming the identity of the compound.

Expected Mass Spectrometry Data

Ion Expected m/z Relative Intensity Notes
[M]⁺ (C₇H₄⁷⁹BrF₃)⁺ ~224.95 ~100% Molecular ion with ⁷⁹Br isotope.
[M+2]⁺ (C₇H₄⁸¹BrF₃)⁺ ~226.95 ~98% Molecular ion with ⁸¹Br isotope.
[M-Br]⁺ ~146.02 Variable Fragment resulting from the loss of the bromine atom.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific molecular vibrations, such as stretching and bending of chemical bonds.

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its functional groups.

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C-H stretch of the difluoromethyl group would also appear in this region.

C=C stretching: Aromatic ring stretching vibrations usually produce a series of bands in the 1600-1450 cm⁻¹ range.

C-F stretching: The C-F stretching vibrations are typically strong in the IR spectrum and appear in the 1350-1000 cm⁻¹ region. Both the aromatic C-F and the aliphatic C-F bonds of the difluoromethyl group would have characteristic absorptions here.

C-Br stretching: The C-Br stretching vibration is expected at lower frequencies, typically in the 600-500 cm⁻¹ range.

Analysis of these vibrational frequencies helps to confirm the presence of the various functional groups within the molecule.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a compound in its solid crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise three-dimensional model of the electron density, and thus the atomic positions, can be generated.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. If a suitable crystal could be grown, this technique would provide unambiguous data on:

Precise bond lengths and bond angles.

The conformation of the difluoromethyl group relative to the benzene ring.

Intermolecular interactions, such as halogen bonding or π-stacking, that dictate the crystal packing arrangement.

This information is invaluable for understanding the compound's physical properties and for computational modeling.

Computational Chemistry and Theoretical Studies

Computational chemistry provides theoretical insights into molecular structure, properties, and reactivity, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool in chemistry and materials science for predicting molecular properties.

For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: Predict the most stable three-dimensional structure, including bond lengths and angles, which can be compared with experimental data if available.

Predict spectroscopic properties: Calculate NMR chemical shifts, vibrational frequencies (IR and Raman), and UV-Vis absorption spectra to aid in the interpretation of experimental data.

Analyze the electronic structure: Determine properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. These analyses provide insights into the molecule's reactivity, stability, and intermolecular interactions. For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Predict reactivity: The calculated electrostatic potential can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule, predicting how it might interact with other reagents.

Studies on similar fluorinated and brominated aromatic compounds have demonstrated that DFT methods can provide highly accurate predictions of their properties and reactivity, making it a powerful tool for the in-silico characterization of this compound.

Molecular Dynamics (MD) Simulations for Conformation and Interactions

Furthermore, MD simulations can elucidate the nature of intermolecular interactions between molecules of this compound in a condensed phase. These simulations can predict how these molecules would arrange themselves in a liquid or solid state, governed by non-covalent interactions such as van der Waals forces, dipole-dipole interactions, and halogen bonding. The bromine and fluorine atoms on the aromatic ring are potential sites for halogen bonding, a directional interaction that can significantly influence the packing and properties of the material.

Simulations in various solvents would also reveal how the molecule interacts with its environment. By modeling the compound in both polar and non-polar solvents, researchers can predict its solvation thermodynamics and gain insights into its solubility and partitioning behavior, which are crucial for many chemical and biological applications.

Prediction of Spectroscopic Parameters (e.g., Predicted Collision Cross Sections)

Computational chemistry offers a suite of tools for the ab initio prediction of various spectroscopic parameters, providing valuable data for the characterization of novel compounds like this compound, especially in the absence of extensive experimental data. These theoretical approaches can significantly aid in the interpretation of experimental spectra and provide structural insights. ut.ee

While specific predicted spectroscopic data for this compound is not extensively documented in public scientific literature, the methodologies for such predictions are well-established. For instance, quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to predict nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants. These calculations would be invaluable for confirming the structure of the molecule and for the assignment of experimental NMR spectra. Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed to aid in the identification of functional groups and to understand the molecule's vibrational modes.

The prediction of ion mobility-mass spectrometry (IM-MS) parameters, such as the collision cross section (CCS), is another area where computational methods are increasingly applied. The CCS is a measure of the ion's size and shape in the gas phase and is a valuable identifier. Theoretical methods, such as the trajectory method, can be used to calculate the CCS of ions derived from this compound. These predicted CCS values can be used to create a database of theoretical values that can be compared against experimental IM-MS data for confident compound identification.

Below is a table of physicochemical properties for this compound that can be computationally predicted. While experimentally verified spectroscopic data is limited, these predicted values are useful for modeling and preliminary characterization.

Predicted PropertyValueMethod of Prediction
LogP3.5258Computational Algorithm
Topological Polar Surface Area (TPSA)0 ŲComputational Algorithm
Number of Hydrogen Bond Acceptors0Computational Algorithm
Number of Hydrogen Bond Donors0Computational Algorithm
Number of Rotatable Bonds1Computational Algorithm

Note: The values in this table are computationally predicted and have not been experimentally verified. chemscene.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Compounds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular property. beilstein-journals.org For compounds related to this compound, QSAR modeling can be a powerful tool for predicting their potential biological effects and physicochemical properties. While no specific QSAR models for this compound itself are publicly available, the extensive research on QSAR for halogenated and fluorinated aromatic compounds provides a strong basis for the development of such models. nih.govnih.gov

The development of a QSAR model for a series of related compounds would involve the calculation of a variety of molecular descriptors. These descriptors quantify different aspects of the molecular structure and can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). The presence of fluorine and bromine atoms significantly influences the electronic landscape of the benzene ring, making these descriptors particularly important.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The difluoromethyl group, in particular, will have a notable steric influence.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with the logarithm of the octanol-water partition coefficient (logP) being the most common. Halogenation generally increases lipophilicity, a key factor in many biological processes.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and arrangement of atoms.

Once a set of descriptors is calculated for a training set of compounds with known activities (e.g., toxicity, receptor binding affinity), statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSAR model. nih.gov The predictive power of the model is then validated using an external set of compounds.

Role of 4 Bromo 2 Difluoromethyl 1 Fluorobenzene As a Key Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

4-Bromo-2-(difluoromethyl)-1-fluorobenzene is a strategically functionalized aromatic compound that serves as a valuable precursor in the synthesis of more complex organic molecules. Its utility stems from the presence of three distinct reactive moieties on the benzene (B151609) ring: a bromine atom, a fluorine atom, and a difluoromethyl group. The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. This allows for the facile introduction of diverse aryl, heteroaryl, or amino groups at the 4-position, thereby enabling the construction of complex molecular architectures. The fluorine and difluoromethyl groups, while generally less reactive under these conditions, play a crucial role in modulating the electronic properties of the molecule and influencing the reactivity of the bromine atom.

Intermediates for Pharmaceutical Agents

In the realm of medicinal chemistry, fluorinated organic compounds are of immense importance due to their unique physicochemical properties that can enhance the efficacy of drug candidates. The incorporation of fluorine atoms can improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets. While specific pharmaceutical agents synthesized directly from this compound are not extensively detailed in publicly available literature, its structural motifs are found in various bioactive compounds. Isomeric and structurally related compounds, such as 2-bromo-4-(difluoromethyl)-1-fluorobenzene, are utilized as key intermediates in the development of fluorinated active pharmaceutical ingredients. nih.gov The presence of the difluoromethyl group is particularly significant as it can act as a bioisostere for hydroxyl, thiol, or amine groups, potentially improving a drug's pharmacokinetic profile.

Building Blocks for Agrochemical Development

The development of novel agrochemicals, such as fungicides, herbicides, and insecticides, often relies on the use of specialized chemical building blocks. Fluorine-containing compounds have a significant presence in the agrochemical industry, as the inclusion of fluorine can lead to enhanced biological activity and stability. The difluoromethyl group, in particular, is a component of several modern fungicides. For instance, the fungicide benzovindiflupyr contains a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core, highlighting the importance of the difluoromethyl motif in agrochemical design. While direct synthetic routes to commercial agrochemicals from this compound are not prominently documented, its structure makes it an ideal starting material for the synthesis of new agrochemical candidates. The bromo- and fluoro-substituents provide handles for further chemical modification to create a range of derivatives for biological screening.

Synthesis of Advanced Materials

In materials science, fluorinated aromatic compounds are utilized in the synthesis of advanced materials with unique optical and electronic properties. For example, they can serve as building blocks for organic light-emitting diodes (OLEDs), liquid crystals, and specialty polymers. The introduction of fluorine atoms into organic materials can enhance their thermal stability, tune their electronic energy levels, and improve device performance. The synthesis of blue fluorescent organic materials for OLEDs, for example, often involves the use of functionalized carbocyclic and heterocyclic rings. While the direct application of this compound in a specifically named advanced material is not widely reported, its structure is analogous to intermediates used in the synthesis of materials for organic electronics. The potential for this compound to be used in palladium-catalyzed coupling reactions allows for its incorporation into larger conjugated systems that are essential for the function of such materials.

Scaffold for Novel Compound Libraries in Chemical Biology

Chemical biology and drug discovery efforts often employ combinatorial chemistry to generate large libraries of diverse small molecules for high-throughput screening. The concept of a molecular scaffold, a core structure upon which various substituents can be placed, is central to this approach. This compound is well-suited to function as such a scaffold. Its three distinct functional groups offer orthogonal reactivity, allowing for a systematic and diverse range of modifications. For example, the bromine atom can be used as a point of diversification through various cross-coupling reactions to introduce a wide array of substituents. The fluorine atom can potentially undergo nucleophilic aromatic substitution under specific conditions, providing another site for modification. The difluoromethyl group, while more stable, can also be a site for derivatization or can be used to modulate the properties of the resulting library members. This multi-functional nature allows for the creation of a three-dimensional chemical space around the central benzene ring, which is highly desirable for exploring interactions with biological targets.

Development of Fluorine-Containing Functional Motifs for Bioactive Compounds

The difluoromethyl (CF2H) group is a crucial functional motif in the design of modern bioactive compounds. It is often considered a "lipophilic hydrogen bond donor" and can serve as a bioisostere for more common functional groups like hydroxyl (-OH) and thiol (-SH). This substitution can lead to improved metabolic stability, enhanced membrane permeability, and altered binding interactions with target proteins. This compound serves as a key building block for introducing this valuable difluoromethylphenyl motif into larger molecules. The presence of the bromine atom allows for the facile attachment of this entire fluorinated fragment to other parts of a target molecule via established synthetic methodologies like the Suzuki or Buchwald-Hartwig reactions. By providing a reliable and versatile source of the 2-(difluoromethyl)-1-fluorophenyl group, this compound facilitates the exploration of the chemical and biological effects of this important fluorine-containing motif in the development of new pharmaceuticals and agrochemicals.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-bromo-2-(difluoromethyl)-1-fluorobenzene, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via sequential halogenation and fluorination. For example, bromination of a difluoromethyl-substituted fluorobenzene precursor using electrophilic brominating agents (e.g., Br₂/FeBr₃) under controlled temperatures (0–25°C) . Optimization involves monitoring reaction progress via TLC or GC-MS to avoid over-bromination. Purification typically employs column chromatography (silica gel, hexane/ethyl acetate) .
  • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of intermediates. Reaction yields may vary based on steric effects from the difluoromethyl group.

Q. How is purity and structural integrity validated for this compound?

  • Analytical Techniques :

  • GC/HPLC : Purity >95% confirmed using reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
  • NMR Spectroscopy : ¹⁹F NMR (470 MHz, CDCl₃) identifies fluorine environments: δ -110 to -115 ppm (CF₂) and δ -100 to -105 ppm (Ar-F) . ¹H NMR resolves aromatic protons (J coupling ~8 Hz for ortho-F interactions) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 238.96) .

Q. What safety protocols are critical for handling this compound?

  • Hazard Mitigation :

  • Use nitrile gloves and Tychem® 6000 FR lab coats due to permeation resistance (>480 minutes for halogenated aromatics) .
  • Work in a fume hood to avoid inhalation; LD₅₀ data (oral, rat) suggests moderate toxicity (≥300 mg/kg) .
  • Store in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence regioselectivity in further functionalization?

  • Mechanistic Insight : The difluoromethyl group (-CF₂H) exerts strong electron-withdrawing effects, directing electrophilic substitution to the para position (relative to bromine) via resonance deactivation. For Suzuki couplings, Pd-catalyzed cross-coupling favors the bromine site due to lower C-Br bond dissociation energy (vs. C-F) .
  • Experimental Design : Use DFT calculations (B3LYP/6-311+G(d,p)) to map charge distribution and predict reaction sites. Validate with X-ray crystallography of intermediates .

Q. What challenges arise in characterizing fluorine environments via NMR, and how are they resolved?

  • Spectroscopic Challenges : Overlapping ¹⁹F signals from CF₂ and Ar-F require high-field NMR (≥400 MHz) and variable-temperature experiments. Decoupling techniques (e.g., ¹H-¹⁹F HOESY) clarify spatial relationships .
  • Workflow : Combine 2D NMR (COSY, NOESY) with computational modeling to assign signals. For example, gauge J(F-F) coupling constants (typically 20–25 Hz for vicinal fluorines) .

Q. How does the compound’s stability vary under acidic/basic conditions?

  • Degradation Studies :

  • Acidic Conditions (pH <3) : Hydrolysis of the difluoromethyl group occurs, forming benzoic acid derivatives (monitored via LC-MS).
  • Basic Conditions (pH >10) : Dehalogenation of bromine is observed, requiring inert atmospheres to suppress side reactions .
    • Mitigation : Stabilize reaction media with buffered solutions (pH 5–7) and avoid prolonged heating (>60°C) .

Q. What strategies improve regiocontrol in synthesizing derivatives via nucleophilic aromatic substitution (NAS)?

  • Method Optimization :

  • Activate the aromatic ring using meta-directing groups (e.g., NO₂) to override fluorine’s ortho/para-directing effects.
  • Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
    • Case Study : Substitution of bromine with methoxy groups achieves >80% yield using NaOMe in DMF at 120°C for 12 hours .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Bromo-2-(difluoromethyl)-1-fluorobenzene
Reactant of Route 2
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4-Bromo-2-(difluoromethyl)-1-fluorobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.